Leiurotoxin I

説明

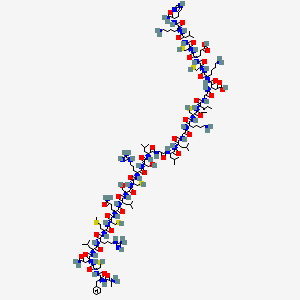

Leiurotoxin I is a potent neurotoxin that is produced by the sea snail, Conus leopardus. This toxin has been studied extensively due to its unique structure and mechanism of action. This compound is known to bind to voltage-gated sodium channels, thereby preventing the influx of sodium ions into neurons. This causes a decrease in the action potential, leading to paralysis and death.

科学的研究の応用

Chemical Synthesis and Receptor Characterization : Leiurotoxin I has been synthesized chemically, enabling detailed studies of its structure-function relationships. It has been found to share physiological actions with apamin, another toxin, and both block the after-hyperpolarization due to Ca2+-activated K+ channel activity in muscle cells. These toxins also contract Taenia coli previously relaxed with epinephrine (Auguste et al., 1990).

Role of Disulfide Bonds in Folding and Activity : The structure of this compound includes a motif conserved in all scorpion toxins, stabilized by three disulfide bridges. Studies indicate that two native disulfide bonds in this compound are sufficient to preserve a nativelike and active conformation, highlighting the importance of specific cysteine spacing in its structure (Zhu et al., 2002).

Solution Conformation Studies : Proton NMR studies have been conducted to determine the secondary structure of this compound. It consists of an α-helical region and a C-terminal two-stranded antiparallel β-sheet, providing insights into its three-dimensional structure (Martins et al., 1990).

Synthesis of Analogs and Functional Analysis : Research has focused on synthesizing this compound analogs lacking one disulfide bridge to understand its structural and functional aspects. These studies help in understanding the role of specific disulfide pairings and their impact on the toxin's activity (Sabatier et al., 1996).

Differential Involvement of Disulfide Bridges in Folding : Analogs of this compound have been used to explore the role of disulfide bridges in its folding. The findings suggest that specific disulfide bridges are essential for maintaining its bioactive conformation (Calabrò et al., 2009).

Inhibition of Apamin Binding : this compound has been characterized as a potent inhibitor of apamin binding, sharing some structural homology with other scorpion toxins. Its ability to inhibit apamin binding to receptors in rat brain synaptosomal membranes has been a focus of research (Chicchi et al., 1988).

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

Leiurotoxin I interacts with various biomolecules, primarily enzymes and proteins. It binds to its receptor to block apamin-sensitive K+ channels . The binding of this compound to these channels is crucial for its biochemical function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the after-hyperpolarization that follows an action potential in some nerve cells . This blockage affects cell signaling pathways and can alter cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Despite having no sequence similarity with apamin, this compound shares similar binding and physiological properties with the bee venom toxin .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those involving the regulation of K+ channels

特性

IUPAC Name |

(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWDLLUGULWYIQ-BFRWRHKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H243N45O39S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-19-4 | |

| Record name | 142948-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of Scyllatoxin (Leiurotoxin I)?

A: Scyllatoxin (this compound) primarily targets small-conductance Ca2+-activated K+ channels (SK channels). [, , , , , , , , ] These channels are crucial for mediating the slow afterhyperpolarization in neurons. []

Q2: How does Scyllatoxin affect neuronal excitability?

A: By blocking SK channels, Scyllatoxin inhibits the afterhyperpolarization, leading to increased neuronal excitability and potentially affecting firing patterns. [, ]

Q3: Does Scyllatoxin affect smooth muscle function?

A: Yes, studies have shown that Scyllatoxin can block endothelium-dependent hyperpolarization in smooth muscle, potentially influencing vascular tone. [] In guinea pig bronchi, Scyllatoxin suppressed the inhibitory effect of KW-4679 on tachykinin release, suggesting its involvement in sensory nerve modulation. []

Q4: What is the molecular formula and weight of Scyllatoxin?

A: Scyllatoxin is a 31-amino acid peptide with a molecular weight of approximately 3.4 kDa. [] Its exact molecular formula is not consistently reported in the provided literature.

Q5: What structural features are crucial for Scyllatoxin’s activity?

A: Scyllatoxin's three-dimensional structure, characterized by an alpha-helix stabilized by disulfide bridges to a beta-sheet, is crucial for its activity. [] Arginine residues (Arg6 and Arg13) are essential for binding to SK channels, while His31 contributes to both binding and contractile effects. [, ] Modifications to these residues drastically reduce its potency. [, ]

Q6: Which disulfide bridges in Scyllatoxin are essential for its activity?

A: The disulfide bridge Cys12-Cys28 is crucial for proper folding and activity, while the absence of the Cys3-Cys21 bridge doesn't significantly impact its function. [] This highlights the varying roles of disulfide bridges in protein stability and function.

A6: The provided research focuses on the biological activity and structure-function relationships of Scyllatoxin. Information regarding its material compatibility and stability under various conditions is not available.

A: Scyllatoxin functions as a high-affinity antagonist, physically blocking SK channels rather than catalyzing chemical reactions. [, ] Information on catalytic properties and applications is not relevant in this context.

Q7: Have computational methods been used to study Scyllatoxin?

A: Yes, molecular dynamics simulations and electrostatic potential calculations have been employed to understand Scyllatoxin's interaction with SK channels. [, , ] These methods help visualize the toxin's binding mode and the role of key residues in its activity.

Q8: Has QSAR been used to study Scyllatoxin analogs?

A8: While not explicitly mentioned, QSAR studies could be employed to analyze structure-activity relationships and predict the potency of novel Scyllatoxin analogs.

Q9: How do modifications to Scyllatoxin's structure affect its activity?

A: Even subtle changes, like substituting Arg6 or modifying His31, drastically impact Scyllatoxin's binding affinity and biological activity. [, ] This emphasizes the importance of these residues in target interaction.

Q10: Are there synthetic analogs of Scyllatoxin with improved properties?

A: Yes, researchers have synthesized analogs, like P05-NH2, with variations in the C-terminus that display altered binding kinetics and even irreversible binding to the apamin receptor. [, ]

A10: The research primarily focuses on characterizing Scyllatoxin's structure and biological activity. Data on its stability under various conditions and formulation strategies are not discussed.

A10: The provided research articles primarily focus on the scientific aspects of Scyllatoxin. Information regarding specific SHE regulations is not covered.

Q11: How does the C-terminal amidation affect the binding kinetics of Scyllatoxin analogs?

A: C-terminal amidation, as seen in the analog sP05-NH2, leads to apparently irreversible binding to the apamin receptor compared to the reversible binding of native P05. [] This highlights the significance of even minor structural modifications on binding kinetics.

Q12: What in vitro assays are used to study Scyllatoxin activity?

A: Researchers commonly use competitive binding assays with radiolabeled apamin to assess Scyllatoxin's binding affinity for SK channels. [, , , ] Other assays include measuring after-hyperpolarization in muscle cells and contraction of guinea pig taenia coli. [, , ]

Q13: What animal models are used to study Scyllatoxin's effects?

A: Mice are frequently used to investigate the neurotoxicity and lethality of Scyllatoxin and its analogs. [, ] Additionally, dogs have been used to study its effects on adrenal catecholamine secretion. [, ]

A13: The provided research focuses primarily on Scyllatoxin's mechanism of action and structure-activity relationships. Information on specific resistance mechanisms or cross-resistance with other compounds is not discussed.

A: While some studies mention the neurotoxicity and lethality of Scyllatoxin and its analogs in mice, comprehensive toxicological data and long-term effects are not elaborated upon. [, ]

A13: The provided research primarily focuses on characterizing Scyllatoxin's structure, target interaction, and structure-activity relationships. Detailed information on these aspects is not available within the scope of the provided literature.

Q14: When was Scyllatoxin first discovered and characterized?

A: Scyllatoxin, also known as this compound, was first isolated and characterized from the venom of the scorpion Leiurus quinquestriatus hebraeus in the late 1980s. [] This discovery marked a significant step in understanding the pharmacology of SK channels.

Q15: How has the study of Scyllatoxin contributed to our understanding of SK channels?

A: Scyllatoxin has proven to be an invaluable tool in characterizing the structure, function, and pharmacology of SK channels. Its high affinity and selectivity make it a powerful probe for studying these channels in various physiological and pathological contexts. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

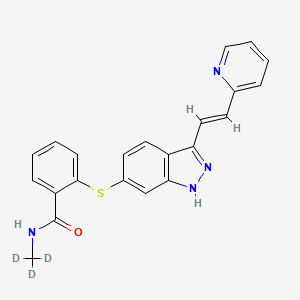

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

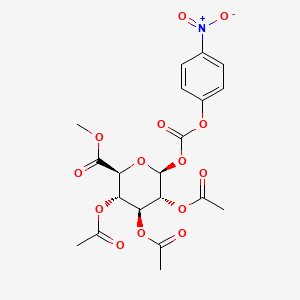

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

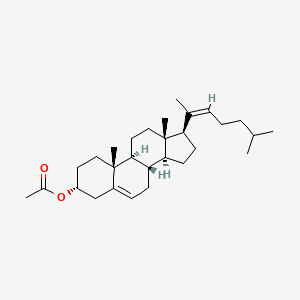

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)